molecular formula C15H23NOS B4579520 4-(4-butoxybenzyl)thiomorpholine

4-(4-butoxybenzyl)thiomorpholine

Cat. No. B4579520
M. Wt: 265.4 g/mol
InChI Key: AVMIDJMCARKKQD-UHFFFAOYSA-N
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Description

This chemical compound is part of the thiomorpholine family, a group of sulfur-containing heterocycles that exhibit diverse chemical properties and reactivities. Thiomorpholines have been synthesized through various methods, often involving the use of aminosulfides to generate sulfur ylides for asymmetric epoxidation of aldehydes, showing their versatility in synthetic chemistry (Hansch, Illa, McGarrigle, Aggarwal, 2008).

Synthesis Analysis

Thiomorpholines, including derivatives like “4-(4-butoxybenzyl)thiomorpholine”, can be synthesized through multiple-step processes starting from basic heterocyclic scaffolds. A notable method involves the asymmetric epoxidation of aldehydes mediated by sulfur ylides, derived from chiral nonracemic thiomorpholines. These compounds have been synthesized in four to six steps from sources like limonene or achiral alkenes using alpha-methylbenzylamine to control absolute stereochemistry, demonstrating a complex but effective synthetic pathway (Hansch et al., 2008).

Molecular Structure Analysis

The molecular structure of thiomorpholine derivatives involves a characteristic sulfur-containing heterocycle, which plays a crucial role in their chemical reactivity and applications. The crystal and molecular structure analysis of related compounds, such as N-(4-n-butyloxybenzylidene)-4′-ethylaniline, provides insight into the conformations and structural properties that influence their chemical behavior (Thyen, Heineman, Zugenmaier, 1994).

Chemical Reactions and Properties

Thiomorpholine compounds engage in a variety of chemical reactions, leveraging their sulfur ylides for asymmetric epoxidation processes. This reactivity facilitates the production of epoxides with excellent yields and enantioselectivities, showcasing the chemical versatility of thiomorpholine derivatives (Hansch et al., 2008).

properties

IUPAC Name

4-[(4-butoxyphenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-2-3-10-17-15-6-4-14(5-7-15)13-16-8-11-18-12-9-16/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMIDJMCARKKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Butoxybenzyl)thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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